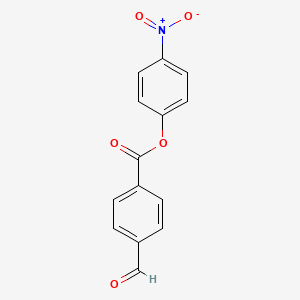

4-Nitrophenyl 4-formylbenzoate

Beschreibung

Context and Significance within Organic Chemistry

Within the broader context of organic chemistry, 4-Nitrophenyl 4-formylbenzoate (B8722198) is significant primarily as a synthetic intermediate and a molecular building block. researchgate.net Aromatic esters, in general, are a well-established class of compounds known for their stability and diverse applications. numberanalytics.com The presence of both a reactive aldehyde and an activated ester in a single molecule makes 4-Nitrophenyl 4-formylbenzoate particularly useful for multi-step syntheses where sequential, regioselective reactions are desired.

The significance of this compound stems from its functional group arrangement:

The Formyl Group (-CHO): This aldehyde functionality is a classic electrophilic site, readily undergoing reactions such as condensation with amines to form imines (Schiff bases), Wittig reactions to form alkenes, and reductions to form alcohols. umich.eduarkat-usa.org

The 4-Nitrophenyl Ester Group: The ester linkage to 4-nitrophenol (B140041) is not a simple ester. The nitro group is strongly electron-withdrawing, which polarizes the carbonyl carbon of the ester, making it highly susceptible to nucleophilic acyl substitution. This "activation" turns the 4-nitrophenoxide into a good leaving group, a principle widely exploited in peptide synthesis and other bioconjugation chemistries.

This dual reactivity allows chemists to use the molecule as a linker or scaffold. For instance, the aldehyde can be reacted first, and the resulting product can then undergo a subsequent reaction at the ester site, or vice-versa, depending on the chosen reaction conditions. This strategic potential is a cornerstone of its utility in academic research focused on creating novel, complex molecules. researchgate.net

Historical Perspectives on Aromatic Ester Chemistry

The study of esters is a fundamental part of organic chemistry. wikipedia.org Historically, simple aromatic esters were recognized for their pleasant, often fruity or floral, scents and were isolated from natural sources for use in perfumes and flavorings. numberanalytics.comreagent.co.uk This marked the initial interest in this class of compounds. An example is methyl salicylate, which has a characteristic wintergreen scent. ebsco.com

As chemical synthesis evolved, the role of aromatic esters expanded dramatically. The Fischer-Speier esterification, first described in the late 19th century, provided a general method for their preparation from carboxylic acids and alcohols. ebsco.com This opened the door to the systematic synthesis of a vast array of esters with tailored properties.

In the 20th century, the focus shifted towards understanding and utilizing the reactivity of esters. They became crucial intermediates in the synthesis of pharmaceuticals, polymers, and dyes. numberanalytics.com The discovery that certain leaving groups, like 4-nitrophenoxide, could "activate" an ester for nucleophilic attack was a significant milestone. This led to the development of activated esters as key reagents in areas like peptide synthesis, where controlled amide bond formation is critical. The development of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), showcased the industrial-scale importance of ester chemistry. reagent.co.uk Today, aromatic esters like this compound are no longer just fragrance components but are designed as sophisticated tools for specific synthetic challenges. researchgate.net

Research Objectives and Scope of Scholarly Investigation

Scholarly investigation into this compound is primarily driven by its application in materials science and supramolecular chemistry. The main research objective for its use is as a precursor for the synthesis of complex, multi-ring organic molecules with specific functional properties, such as liquid crystals. researchgate.net

A notable example is its use in the synthesis of highly anisotropic diimines. researchgate.net In this research, the synthetic route involves:

Esterification: The synthesis of this compound itself from 4-formylbenzoic acid and 4-hydroxybenzaldehyde (B117250) (a related phenol) using standard coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-(dimethylamino)pyridine). researchgate.net This establishes the core bifunctional building block.

Condensation: The two formyl groups of a related molecule, 4-formylphenyl-4-formylbenzoate, are then reacted with specific amines in the presence of an acid catalyst. researchgate.net This condensation reaction forms imine linkages, extending the molecular structure.

The overarching goal of such research is to create long, rigid molecules (mesogens) that can self-assemble into liquid crystalline phases. The properties of these materials are highly dependent on the geometry and electronic nature of their constituent molecules. By using a precisely defined building block like this compound, researchers can systematically build and study new materials with potential applications in displays and optical devices. researchgate.net

The scope of investigation is therefore focused on leveraging its defined chemical reactivity to achieve specific molecular architectures. While this compound may not be a final product itself, its role as a specialized intermediate is the primary subject of its limited but focused appearance in scholarly literature.

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H9NO5 |

|---|---|

Molekulargewicht |

271.22 g/mol |

IUPAC-Name |

(4-nitrophenyl) 4-formylbenzoate |

InChI |

InChI=1S/C14H9NO5/c16-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)15(18)19/h1-9H |

InChI-Schlüssel |

DRPWQWRXUPSARG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Reaction Mechanisms and Kinetic Studies of 4 Nitrophenyl 4 Formylbenzoate Analogs

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a cornerstone reaction for carboxylic acid derivatives, including 4-nitrophenyl esters. masterorganicchemistry.com This process involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the leaving group, in this case, the 4-nitrophenoxide ion. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a stepwise mechanism involving a tetrahedral intermediate. masterorganicchemistry.comnih.gov

Examination of Rate-Determining Steps and Transition States

For many of these reactions, the formation of the tetrahedral intermediate is the rate-limiting step. nih.govmdpi.com However, a change in the RDS from the formation of the tetrahedral intermediate to its breakdown can occur, particularly with changes in the basicity of the nucleophile. nih.gov For instance, in the aminolysis of S-4-nitrophenyl 4-substituted thiobenzoates, a shift in the rate-determining step from the breakdown of the zwitterionic tetrahedral intermediate (T±) to its formation is observed as the amine basicity increases. nih.gov

The transition state for these reactions typically involves significant charge development. In the case of a concerted mechanism, there is a substantial change in hybridization at the carbonyl carbon from sp2 to sp3 in the transition state. rushim.ru The stability of the transition state is a key factor influencing the reaction rate. For enzymatic hydrolysis, the efficiency often correlates with the stabilization of the transition state by the enzyme's active site.

Kinetic studies on the alkaline hydrolysis of O-aryl thionobenzoates, which are structurally related to 4-nitrophenyl benzoates, suggest that the reaction proceeds through an addition intermediate where bond formation is the rate-determining step. researchgate.net In the aminolysis of 4-nitrophenyl X-substituted benzoates, nonlinear Hammett plots can indicate a change in the rate-determining step as the acyl substituent is varied. nih.gov However, linear Brønsted-type plots in the same systems suggest the rate-determining step remains consistent with changes in amine basicity. nih.gov

Influence of Nucleophile Basicity and Steric Effects on Reaction Rates

The rate of nucleophilic acyl substitution reactions is significantly influenced by the properties of the nucleophile, primarily its basicity and steric hindrance. masterorganicchemistry.com

Nucleophile Basicity: Generally, an increase in the basicity of the nucleophile leads to an increase in the reaction rate. nih.gov This is because a more basic nucleophile is also typically a more potent nucleophile, more readily donating its electron pair to the electrophilic carbonyl carbon. This trend is observed in the reaction of 4-nitrophenyl X-substituted benzoates with a series of alicyclic secondary amines, where the second-order rate constants (kN) increase with the basicity of the amine. nih.gov Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile's conjugate acid, are often used to quantify this relationship. nih.gov Linear Brønsted plots with large βnuc values are indicative of a significant degree of bond formation in the transition state. nih.gov

Steric Effects: Steric hindrance around the nucleophilic center can significantly decrease the reaction rate by impeding the approach of the nucleophile to the carbonyl carbon. masterorganicchemistry.comlumenlearning.com This effect is particularly pronounced when either the nucleophile or the electrophile is bulky. For instance, the substitution of a 2-methyl group on a nucleophile can lead to a decrease in the Brønsted βnuc value, indicating a greater sensitivity to steric effects in aprotic media.

The solvent environment also plays a crucial role, as it can modulate the nucleophilicity of a species through solvation effects, such as hydrogen bonding. masterorganicchemistry.com

Substituent Effects on Reaction Kinetics

The electronic nature of substituents on the benzoyl ring of 4-nitrophenyl benzoate (B1203000) analogs has a profound effect on the reaction kinetics. These effects are often quantified using linear free-energy relationships like the Hammett and Brønsted equations.

Hammett and Brønsted Correlations in Related Systems

The Hammett equation is a powerful tool for correlating the reaction rates of meta- and para-substituted benzene (B151609) derivatives. researchgate.net For the alkaline hydrolysis of phenyl esters of para-substituted benzoic acids, the kinetic constants show a precise correlation with the Hammett substituent constant (σp), yielding a positive ρ value of 2.44. researchgate.net A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state.

In the aminolysis of 4-nitrophenyl X-substituted benzoates, Hammett plots can be nonlinear, sometimes showing a break or curvature as the acyl substituent becomes more electron-withdrawing. nih.gov This nonlinearity can suggest a change in the rate-determining step. nih.gov However, in some cases, the nonlinearity is not due to a change in the RDS but rather to ground-state stabilization through resonance. researchgate.net

Brønsted-type plots, which relate the rate constant to the pKa of the nucleophile or leaving group, are also instrumental. nih.gov For the aminolysis of 4-nitrophenyl X-substituted benzoates, linear Brønsted-type plots are often observed, indicating a consistent rate-determining step across a series of amines with varying basicity. nih.gov The slope of the Brønsted plot, βnuc, provides insight into the degree of bond formation in the transition state. researchgate.net For example, in the reaction of 4-nitrophenyl 4-chlorobenzoate (B1228818) with cyclic secondary amines, a Brønsted βnuc of 0.74 suggests a stepwise mechanism via a tetrahedral intermediate.

Yukawa-Tsuno Analysis and Resonance Contributions

While the Hammett equation is widely applicable, the Yukawa-Tsuno equation provides a more refined analysis, especially for reactions where there is a significant resonance interaction between the substituent and the reaction center in the transition state. wikipedia.org This equation introduces a parameter, 'r', which quantifies the extent of this resonance contribution. wikipedia.org

In the aminolysis of 4-nitrophenyl X-substituted benzoates, while Hammett plots may be nonlinear, Yukawa-Tsuno plots often exhibit excellent linearity. nih.gov This suggests that the nonlinearity in the Hammett plots is not due to a change in the rate-determining step but rather to the resonance demand of π-electron-donating substituents on the acyl moiety. nih.gov For example, in the alkaline hydrolysis of 4-nitrophenyl X-substituted-benzoates, nonlinear Hammett plots are observed, but the corresponding Yukawa-Tsuno plots are linear, indicating that the nonlinearity arises from ground-state stabilization through resonance. researchgate.net

Similarly, in the pyridinolysis of O-4-nitrophenyl X-substituted thionobenzoates, a nonlinear Hammett plot is observed for substrates with electron-donating substituents. nih.gov However, a linear Yukawa-Tsuno plot for the same reactions confirms that this deviation is due to ground-state stabilization through resonance between the substituent and the C=S bond, rather than a change in mechanism. nih.gov

The following table presents data from a study on the alkaline hydrolysis of Y-substituted phenyl benzoates, illustrating the application of the Yukawa-Tsuno equation.

| Substituent (Y) | σ⁰ | σ⁻ | kOH (M⁻¹s⁻¹) |

| 4-NO₂ | 0.82 | 1.27 | 15.5 |

| 4-CN | 0.65 | 1.00 | 8.32 |

| 4-Ac | 0.47 | 0.84 | 4.68 |

| 4-Cl | 0.28 | 0.23 | 2.14 |

| H | 0.00 | 0.00 | 0.813 |

| 4-Me | -0.12 | -0.17 | 0.468 |

| 4-OMe | -0.16 | -0.27 | 0.355 |

| This table is based on data presented for illustrative purposes and may not directly correspond to 4-Nitrophenyl 4-formylbenzoate (B8722198). |

Computational Insights into Reaction Mechanisms (e.g., DFT Studies of Energy Profiles)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the intricate details of reaction mechanisms. acs.orgresearchgate.net DFT calculations allow for the determination of energy profiles, the structures of transition states and intermediates, and the quantification of various energetic parameters. acs.orguni-duesseldorf.de

For instance, DFT has been used to study the alkaline hydrolysis mechanism of azo dyes, providing insights into their structure, bonding, and reaction pathways. researchgate.net In the context of enzyme catalysis, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, often employing DFT for the QM region, can model enzymatic reactions with high accuracy. uni-duesseldorf.deacs.org These studies can help characterize unstable intermediates, such as the tetrahedral intermediate in lipase-catalyzed reactions, which are difficult to observe experimentally. uni-duesseldorf.de

DFT calculations can also provide insights into substituent effects. For example, in the study of malonic acid half thioesters and oxyesters, computational studies helped to understand how changing substituents on an aryl group affects reactivity. uea.ac.uk Furthermore, DFT can be used to calculate HOMO-LUMO energy gaps, which can be correlated with the chemical reactivity of molecules. rsc.org For nucleophilic aromatic substitution reactions, DFT calculations have been used to determine the activation free energy (ΔG‡) for the formation of intermediates like the Meisenheimer complex.

The following table shows an example of how computational data can be presented to compare the stability of different species in a reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | +5.8 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

| This table is a hypothetical representation of data that could be obtained from DFT calculations of a reaction energy profile. |

Structural Characterization and Solid State Chemistry of 4 Nitrophenyl 4 Formylbenzoate and Analogues

X-ray Crystallographic Analysis

X-ray crystallography is a powerful analytical method that provides precise information on the three-dimensional structure of crystalline solids at an atomic level. For 4-nitrophenyl 4-formylbenzoate (B8722198) and its analogues, this technique has been instrumental in determining molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing. nih.goviucr.org The electron density maps generated from X-ray diffraction experiments allow for the unambiguous assignment of atomic positions, although locating hydrogen atoms can sometimes be challenging. yasara.org

Molecular Conformation and Dihedral Angles

In analogues of 4-nitrophenyl 4-formylbenzoate, the dihedral angle between the two aromatic rings varies depending on the substitution pattern. For instance, in 4-formyl-2-nitrophenyl benzoate (B1203000), the two rings are twisted with respect to each other by a dihedral angle of 46.37 (8)°. researchgate.net A different conformation is seen in 2-(4-nitrophenyl)-2-oxoethyl picolinate (B1231196), where the angle between the pyridine (B92270) and nitrophenyl rings is 31.58 (8)°. iucr.org

The central ester group itself tends to be relatively planar, but it is significantly twisted relative to the attached aromatic rings. In 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the ester moiety is twisted away from the formyl- and chloro-substituted rings by 88.55 (9)° and 84.60 (9)°, respectively. nih.gov Substituents on the rings, such as the nitro group, are also twisted out of the plane of the ring to which they are attached. nih.govresearchgate.net In 4-formyl-2-nitrophenyl benzoate, the nitro group forms a dihedral angle of 39.66 (12)° with its adjacent benzene (B151609) ring. researchgate.net

| Compound | Dihedral Angle | Value (°) |

| 4-Formyl-2-nitrophenyl benzoate researchgate.net | Between aromatic rings | 46.37 (8) |

| 4-Formyl-2-nitrophenyl benzoate researchgate.net | Ester group and formyl-nitrophenyl ring | 54.06 (9) |

| 4-Formyl-2-nitrophenyl benzoate researchgate.net | Ester group and benzoate ring | 7.99 (19) |

| 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate nih.gov | Ester group and formyl-substituted ring | 88.55 (9) |

| 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate nih.gov | Ester group and chloro-substituted ring | 84.60 (9) |

| 2-(4-Nitrophenyl)-2-oxoethyl picolinate iucr.org | Between aromatic rings | 31.58 (8) |

| N,N-dimethyl-4-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dien-1-yl]aniline analogue gatech.edu | Nitro group and phenyl ring | 9.0 (3) |

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. nih.gov These interactions, though weaker than covalent bonds, are directional and collectively determine the final three-dimensional crystal architecture, a concept central to crystal engineering. tandfonline.comnih.gov The solid-state structure is often a result of a combination of strong and weak interactions. tandfonline.com For this compound and its analogues, the supramolecular assembly is primarily driven by hydrogen bonds, π–π stacking, and van der Waals forces, with halogen-halogen interactions playing a role in halogenated derivatives.

In the absence of strong hydrogen bond donors like O-H or N-H groups in the primary structure of this compound, weaker C—H···O hydrogen bonds become significant in directing the crystal packing. These interactions occur between a carbon-bound hydrogen atom (the donor) and an oxygen atom (the acceptor), typically from a nitro or carbonyl group.

In the crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the packing is stabilized exclusively by weak C-H···O intermolecular interactions. nih.gov These interactions link the molecules into specific ring motifs, such as R²₂(20) and R⁴₄(22) edge-fused rings. nih.gov Similarly, in 4-nitrophenyl 2-chlorobenzoate, the nitro group is involved in forming intermolecular C–H···O bonds. The crystal structure of 2-(4-nitrophenyl)-2-oxoethyl picolinate features molecules linked into centrosymmetric dimers through weak C—H⋯O interactions, forming R²₂(10) ring motifs. iucr.org The stability of many organic crystals, including l-histidinium-4-nitrophenolate 4-nitrophenol (B140041), is heavily reliant on extensive hydrogen-bonding networks. acs.org

| Compound | Donor-H···Acceptor | Interaction Details |

| 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate nih.gov | C3-H3···O5 | Links to formyl oxygen of a neighboring molecule. |

| 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate nih.gov | C5-H5···O3 | Links to nitro oxygen of a neighboring molecule. |

| 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate nih.gov | C12-H12···O6 | Links to nitro oxygen of a neighboring molecule. |

| 2-(4-Nitrophenyl)-2-oxoethyl picolinate iucr.org | C-H···O | Forms centrosymmetric dimers with R²₂(10) ring motifs. |

Aromatic rings, with their electron-rich π-systems, can interact with each other through π–π stacking forces. scirp.org These interactions are a combination of dispersion and electrostatic forces and are crucial for the self-organization of aromatic molecules. scirp.orglibretexts.org They typically occur when the planes of the aromatic rings are stacked parallel to one another, which can be in a face-to-face or an offset (displaced) arrangement. libretexts.org

In the crystal structure of the analogue 4-formyl-2-nitrophenyl benzoate, π–π stacking interactions are observed between adjacent aromatic rings, with a measured centroid–centroid distance of 3.868 (11) Å. researchgate.net In other related structures, such as salts derived from 4-(4-nitrophenyl)piperazine, π–π stacking is also a key packing feature, occurring between inversion-related 4-nitrophenyl groups. researchgate.net However, the presence of bulky substituents can sometimes sterically hinder efficient planar stacking, as observed in 4-nitrophenyl 2-chlorobenzoate.

For analogues of this compound that contain halogen atoms (F, Cl, Br, I), halogen-halogen interactions can be an important structure-directing force. rsc.orggoogle.com These interactions are a type of halogen bond, a directional interaction between an electrophilic region on one halogen atom (the σ-hole) and a nucleophilic region on another. nih.gov

Theoretical studies on halobenzene homodimers have classified these interactions into different types (I-IV) based on their geometry. nih.gov The strength of these interactions is dependent on the identity of the halogen, generally increasing with the size of the halogen atom (I > Br > Cl) due to the increasing size and polarizability of the σ-hole. nih.gov The dominant force in these interactions is typically dispersion. nih.gov The inclusion of halogen atoms in the molecular design of related compounds is a recognized strategy in crystal engineering to control supramolecular assembly. nih.govchemrxiv.org

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in the fields of pharmaceuticals and materials science. While specific studies on the polymorphism of this compound are not extensively documented, the principles of crystal engineering and the observed solid-state behavior of closely related analogues provide valuable insights into its likely structural characteristics.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In nitrophenyl benzoate derivatives, the supramolecular assembly is often governed by a combination of weak intermolecular forces such as hydrogen bonds, π–π stacking, and C–H···O interactions.

For instance, studies on salts of the 4-(4-nitrophenyl)piperazin-1-ium cation with various benzoate anions reveal intricate hydrogen-bonding networks that dictate the crystal packing. nih.govresearchgate.netcsic.esresearchgate.net In the case of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate, a combination of O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds links the components into two-dimensional sheets. nih.govresearchgate.net This demonstrates how the interplay of different functional groups can be exploited to build specific supramolecular architectures.

The crystal structure of 2-(4-nitrophenyl)-2-oxoethyl benzoate, a close analogue, reveals a relatively planar molecule where the two aromatic rings are inclined to each other by a small angle. nih.gov In its crystal lattice, molecules are linked by pairs of C–H⋯O hydrogen bonds, forming inversion dimers. These dimers are further connected into ribbons, which are then linked by offset π–π interactions to form layers. nih.gov This layered structure is a common motif in aromatic compounds and influences properties such as solubility and thermal stability. Another related compound, 2-(4-nitrophenyl)-2-oxoethyl picolinate, also forms centrosymmetric dimers through weak C–H⋯O interactions. iucr.org

The presence of the nitro group and the formyl group in this compound suggests that its crystal structure will also be heavily influenced by such non-covalent interactions. The nitro group is a strong hydrogen bond acceptor, while the aldehyde proton can participate in C–H···O interactions. The aromatic rings provide platforms for π–π stacking. The subtle balance between these interactions can potentially lead to the formation of different polymorphs under various crystallization conditions. The study of polymorphism in such compounds is crucial as different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability in pharmaceutical contexts.

Spectroscopic Techniques for Structural Elucidation in Research Contexts (e.g., NMR, IR for confirming synthesized structures in research)

Spectroscopic methods are indispensable tools for the structural characterization of newly synthesized compounds like this compound and its analogues. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the molecular structure and functional groups present.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. For derivatives of 4-nitrophenyl benzoate, the NMR spectra exhibit characteristic signals that confirm the formation of the ester linkage and the presence of the substituted aromatic rings.

For example, in the ¹H NMR spectrum of a related compound, phenyl 4-formylbenzoate, the aldehyde proton (–CHO) appears as a singlet at approximately 10.15 ppm. nih.gov The aromatic protons show distinct splitting patterns corresponding to their positions on the two different benzene rings. nih.gov In the ¹³C NMR spectrum, the carbonyl carbon of the ester group typically resonates around 164 ppm, while the aldehyde carbonyl carbon is found further downfield at about 191.5 ppm. nih.gov

For an analogue, methyl 4-{[(4-nitrophenyl)imino]methyl}benzoate, the imine proton (HC=N) gives a signal at 8.58 ppm in the ¹H NMR spectrum. researchgate.net The ¹³C NMR shows the imine carbon at 159.71 ppm and the ester carbonyl carbon at 166.12 ppm. researchgate.net

Based on these examples, the expected NMR data for this compound would feature:

A downfield singlet for the aldehyde proton in the ¹H NMR spectrum.

A complex pattern of signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two para-substituted benzene rings.

Characteristic signals for the ester and aldehyde carbonyl carbons in the ¹³C NMR spectrum.

Interactive Data Table: Representative ¹H NMR Data for Analogues

| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Assignment | Reference |

| Phenyl 4-formylbenzoate | CDCl₃ | 10.15 (s, 1H) | Aldehyde H | nih.gov |

| 8.37 (d, J = 8.2 Hz, 2H) | Aromatic H | nih.gov | ||

| 8.03 (d, J = 8.7 Hz, 2H) | Aromatic H | nih.gov | ||

| Methyl 4-{[(4-nitrophenyl)imino]methyl}benzoate | CDCl₃ | 8.58 (s, 1H) | Imine H | researchgate.net |

| 7.94 (d, J = 8.2 Hz, 2H) | Aromatic H | researchgate.net | ||

| 7.68 (d, J = 8.2 Hz, 2H) | Aromatic H | researchgate.net |

Interactive Data Table: Representative ¹³C NMR Data for Analogues

| Compound | Solvent | Chemical Shift (δ) | Assignment | Reference |

| Phenyl 4-formylbenzoate | CDCl₃ | 191.5 | Aldehyde C=O | nih.gov |

| 164.2 | Ester C=O | nih.gov | ||

| 139.6, 134.5, 130.8, 129.6 | Aromatic C | nih.gov | ||

| Methyl 4-{[(4-nitrophenyl)imino]methyl}benzoate | CDCl₃ | 166.12 | Ester C=O | researchgate.net |

| 159.71 | Imine C=N | researchgate.net | ||

| 154.30, 144.92, 137.54, 132.30, 131.43, 130.10, 129.00, 121.32 | Aromatic C | researchgate.net |

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the ester, the aldehyde, and the nitro group.

The IR spectrum of a related compound, phenyl 4-acetylbenzoate, shows strong absorption bands for the ester carbonyl (C=O) at 1733.9 cm⁻¹ and the ketone carbonyl at 1678.0 cm⁻¹. nih.gov For methyl 4-{[(4-nitrophenyl)imino]methyl}benzoate, the nitro group (NO₂) stretching vibrations are observed at 1585 and 1338 cm⁻¹, and the ester carbonyl stretch is at 1722 cm⁻¹. researchgate.net

Therefore, the IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to:

The ester carbonyl (C=O) stretching, typically in the range of 1720-1740 cm⁻¹.

The aldehyde carbonyl (C=O) stretching, usually around 1700-1720 cm⁻¹.

The asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which appear as two distinct bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O stretching of the ester group in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations.

Interactive Data Table: Representative IR Data for Analogues

| Compound | Medium | Wavenumber (cm⁻¹) | Assignment | Reference |

| Phenyl 4-acetylbenzoate | KBr | 1733.9 | Ester C=O stretch | nih.gov |

| 1678.0 | Ketone C=O stretch | nih.gov | ||

| Methyl 4-{[(4-nitrophenyl)imino]methyl}benzoate | KBr | 1722 | Ester C=O stretch | researchgate.net |

| 1585 | Asymmetric NO₂ stretch | researchgate.net | ||

| 1338 | Symmetric NO₂ stretch | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the properties of organic molecules. ias.ac.inhakon-art.com DFT methods, such as B3LYP, are frequently used to optimize molecular geometries, determine thermodynamic properties, and analyze frontier molecular orbitals (HOMO and LUMO). grafiati.comexplorationpub.com

For 4-Nitrophenyl 4-formylbenzoate (B8722198), DFT calculations would begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. ias.ac.in The structure of the thiomorpholine (B91149) analogue, 4-(4-nitrophenyl)thiomorpholine (B1608610), has been characterized using both X-ray crystallography and DFT calculations, revealing differences between its solid-state and gas-phase conformations. mdpi.com A similar analysis for 4-Nitrophenyl 4-formylbenzoate would clarify the spatial relationship between the nitrophenyl and formylbenzoyl moieties.

Table 1: Representative Parameters from DFT Calculations for Aromatic Esters This table illustrates typical data obtained from DFT calculations on molecules with similar functional groups.

| Calculated Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy 3D structure, providing bond lengths and angles. ias.ac.in | Defines the molecule's shape and steric profile. |

| Total Energy | The total electronic energy of the molecule in its ground state. hakon-art.com | A measure of the molecule's thermodynamic stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. hakon-art.com | Indicates the tendency to undergo electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. hakon-art.com | Indicates the tendency to undergo nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. ias.ac.inacs.org | Relates to chemical reactivity and electronic transition energy. |

| Dipole Moment | A measure of the overall polarity of the molecule. explorationpub.com | Influences intermolecular interactions and solubility. |

Molecular Modeling for Mechanistic and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. It is particularly valuable for analyzing reaction mechanisms and exploring different molecular conformations. researchgate.netunipr.it

Conformational Analysis: The this compound molecule has rotational freedom around the ester bond connecting the two aromatic rings. This allows for multiple conformations, which can be studied using computational methods. DFT calculations performed on the related molecule 4-(4-nitrophenyl)thiomorpholine showed that its preferred conformation in the gas phase (quasi-equatorial) differs from its structure in a crystal (quasi-axial), highlighting the importance of such analysis. mdpi.com A similar investigation for this compound would identify the lowest-energy conformers and the energy barriers between them, which is crucial for understanding its interactions and reactivity.

Mechanistic Analysis: Computational modeling is a powerful tool for investigating reaction pathways. For this compound, a primary reaction of interest is its hydrolysis. Studies on the alkaline hydrolysis of related substituted phenyl esters have used kinetic data to infer mechanistic details, such as the formation of a tetrahedral intermediate. rushim.runstl.gov.cn Molecular modeling can provide a more detailed picture by mapping the potential energy surface of the reaction. This allows for the identification and characterization of transition states and intermediates, helping to elucidate the step-by-step mechanism of reactions like aminolysis or hydrolysis at the ester linkage. rushim.rusemanticscholar.org

In-silico Methods for Predicting Chemical Reactivity and Interactions (e.g., QSAR modeling methodologies)

In-silico methods use computer simulations to predict chemical or biological properties, reducing the need for extensive laboratory experiments. unipr.it Quantitative Structure-Activity Relationship (QSAR) is a key in-silico technique that correlates variations in the biological activity (or chemical reactivity) of a series of compounds with changes in their molecular structures, which are quantified by molecular descriptors. academicdirect.orgscribd.com

While a specific QSAR model for this compound is not available, the principles of QSAR can be used to predict its likely behavior. A QSAR model for this compound would rely on descriptors that capture its key chemical features:

Electronic Descriptors: These would quantify the strong electron-withdrawing effects of the nitro (-NO₂) group and the formyl (-CHO) group.

Steric Descriptors: These would describe the size and shape of the molecule.

Topological Descriptors: These relate to the connectivity of atoms within the molecule.

QSAR models have been developed for various classes of aromatic compounds to predict endpoints like toxicity or receptor binding. academicdirect.orgasianpubs.orgnih.gov For instance, models predicting estrogenic activity use descriptors related to the specific structural features that enable interaction with the estrogen receptor. academicdirect.org

Beyond QSAR, other in-silico tools can predict reactivity. Molecular Electrostatic Potential (MEP) maps, for example, visualize the electron density on the surface of a molecule, identifying regions prone to electrophilic or nucleophilic attack. hakon-art.comresearchgate.net For this compound, an MEP map would likely show a highly positive (electron-deficient) potential near the nitro group and the carbonyl carbons, indicating these are probable sites for nucleophilic attack.

Prediction of Photophysical Properties and Electronic Effects (e.g., LUMO localization, charge transfer)

Computational methods are highly effective at predicting the photophysical properties of molecules, such as light absorption and emission, which are governed by electronic transitions. researchgate.netacs.org For this compound, the presence of both an electron-accepting nitrophenyl unit and a formylbenzoyl moiety suggests interesting electronic behavior.

LUMO Localization and Charge Transfer: The molecule's structure is conducive to intramolecular charge transfer (ICT). ncl.ac.ukescholarship.org In many donor-acceptor systems, photoexcitation causes an electron to move from a donor part of the molecule to an acceptor part. In complexes containing a 4-formylbenzoate unit, the LUMO has been shown to be localized over this moiety. acs.org However, the 4-nitrophenyl group is a very strong electron acceptor. Therefore, in this compound, it is highly probable that the LUMO is predominantly localized on the 4-nitrophenyl ring. acs.orgresearchgate.net The HOMO would likely be centered more on the 4-formylbenzoate portion.

Upon absorption of light, an electron would be promoted from the HOMO to the LUMO, resulting in a charge-transfer excited state. escholarship.org The energy required for this transition, which corresponds to the HOMO-LUMO gap, determines the wavelength of light the molecule absorbs. ias.ac.in Time-dependent DFT (TD-DFT) is a common method used to calculate theoretical absorption spectra and predict the wavelengths of maximum absorbance (λ_max). grafiati.com

Table 2: Predicted Photophysical and Electronic Effects This table summarizes the expected electronic characteristics based on computational principles applied to the structure of this compound.

| Property/Effect | Theoretical Basis | Predicted Characteristic for this compound |

| HOMO-LUMO Gap | The energy difference between frontier orbitals, calculated via DFT. acs.org | A relatively small gap is expected due to the strong electron-withdrawing groups, suggesting reactivity and absorption in the UV-visible region. |

| LUMO Localization | The spatial distribution of the Lowest Unoccupied Molecular Orbital. acs.orgresearchgate.net | The LUMO is predicted to be primarily localized on the electron-deficient 4-nitrophenyl ring. |

| Intramolecular Charge Transfer (ICT) | Electron redistribution from a donor to an acceptor moiety upon photoexcitation. ncl.ac.ukescholarship.org | An ICT from the formylbenzoate part (donor) to the nitrophenyl part (acceptor) is likely upon light absorption. |

| Electronic Transitions (λ_max) | Calculated using TD-DFT, corresponding to electron promotion between orbitals. grafiati.com | The primary absorption is expected to be an n→π* or π→π* transition with significant charge-transfer character. |

Chemical Transformations and Derivatives of 4 Nitrophenyl 4 Formylbenzoate

Reactions Involving the Formyl Group (e.g., formation of imines, hydrazones, reductive amination)

The aldehyde (formyl) functionality of 4-Nitrophenyl 4-formylbenzoate (B8722198) is a primary site for chemical modification, readily undergoing condensation reactions with primary amines and hydrazines, and participating in reductive amination protocols.

Formation of Imines (Schiff Bases): The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation. For a closely related compound, methyl 4-formylbenzoate, the condensation with p-nitroaniline in refluxing ethanol (B145695) yields the corresponding imine, methyl 4-{[(4-nitrophenyl)imino]methyl}benzoate. arkat-usa.orgumich.edu This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. organicchemistrytutor.com The same principle applies to 4-Nitrophenyl 4-formylbenzoate, where it can react with various amines to form highly conjugated diimine structures, which are precursors for liquid crystals. tandfonline.comresearchgate.net

Formation of Hydrazones: Aldehydes react with hydrazines to form hydrazones. A general procedure for this synthesis involves reacting the aldehyde with 1,1-dimethylhydrazine (B165182) in the presence of a dehydrating agent like anhydrous magnesium sulfate (B86663) in a solvent such as dichloromethane (B109758). acs.org For instance, methyl 4-formylbenzoate has been successfully converted to its N,N-dimethylhydrazone derivative. acs.org 4-Nitrophenylhydrazine is also a common reagent used for the synthesis and detection of carbonyl compounds, forming characteristic hydrazone derivatives. chemimpex.com

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine. This process typically involves two steps: the initial formation of an imine or iminium ion, followed by its reduction in situ. A practical, one-pot procedure has been developed for the reductive amination of methyl 4-formylbenzoate with various primary amines, such as p-nitroaniline. arkat-usa.orgumich.edu In this method, the imine is first formed and then reduced using a sodium borohydride/acetic acid system to yield the corresponding secondary amine, methyl 4-{[(4-nitrophenyl)amino]methyl}benzoate, in good yield. arkat-usa.orgumich.edu This method is effective and tolerates various functional groups, including the nitro group. arkat-usa.org Various reducing systems can be employed, with sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective for the iminium ion over the initial aldehyde. organicchemistrytutor.com

Table 1: Examples of Reactions Involving the Formyl Group of Benzoate (B1203000) Derivatives

| Reaction Type | Reactant 1 | Reactant 2 | Product | Key Conditions | Reference(s) |

|---|---|---|---|---|---|

| Imine Formation | Methyl 4-formylbenzoate | p-Nitroaniline | Methyl 4-{[(4-nitrophenyl)imino]methyl}benzoate | Ethanol, reflux | arkat-usa.orgumich.edu |

| Hydrazone Formation | Methyl 4-formylbenzoate | 1,1-Dimethylhydrazine | Methyl ((2,2-Dimethylhydrazono)methyl)benzoate | MgSO₄, CH₂Cl₂ | acs.org |

| Reductive Amination | Methyl 4-formylbenzoate | p-Nitroaniline | Methyl 4-{[(4-nitrophenyl)amino]methyl}benzoate | NaBH₄, Acetic Acid, Benzene (B151609)/Ethanol | arkat-usa.orgumich.edu |

Transformations Involving the Ester Linkage (e.g., hydrolysis, transesterification)

The ester bond in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the p-nitrophenyl group, which makes it a good leaving group. This facilitates both hydrolysis and transesterification reactions.

Hydrolysis: The ester linkage can be cleaved through hydrolysis under both acidic and basic conditions to yield 4-formylbenzoic acid and 4-nitrophenol (B140041). The rate of this hydrolysis is significantly influenced by pH. The hydrolysis of p-nitrophenyl esters is a well-studied process, often used as a model reaction in enzyme kinetics because the release of the 4-nitrophenolate (B89219) ion can be easily monitored spectrophotometrically at around 400-413 nm in basic conditions. semanticscholar.orgemerginginvestigators.org Studies on a class of para-substituted nitrophenyl benzoate esters have shown that the reaction proceeds via the formation of a tetrahedral intermediate following nucleophilic attack. semanticscholar.org

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction allows for the synthesis of other esters of 4-formylbenzoic acid. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide nucleophile attacks the carbonyl carbon. In acid-catalyzed transesterification, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for the incoming alcohol. masterorganicchemistry.com The activating effect of the p-nitro group makes 4-nitrophenyl esters particularly good substrates for nucleophilic substitution reactions, including amine-catalyzed transesterification, which can proceed with high yields under mild conditions. This reactivity is a key feature in various synthetic applications, including the preparation of more complex molecules and polymers. acs.org

Table 2: Reactivity of the p-Nitrophenyl Ester Linkage

| Transformation | Nucleophile | Product(s) | Conditions | Significance | Reference(s) |

|---|---|---|---|---|---|

| Hydrolysis | Water / Hydroxide | 4-Formylbenzoic acid + 4-Nitrophenol(ate) | Acidic or basic | Cleavage of the ester bond | semanticscholar.orgemerginginvestigators.org |

| Transesterification | Alcohol (R-OH) | 4-Formylbenzoic acid ester (R-ester) + 4-Nitrophenol | Acid or base catalysis | Synthesis of new esters | masterorganicchemistry.com |

Synthesis of Polymeric and Supramolecular Architectures

The bifunctionality of this compound and its derivatives allows for their use as monomers in the synthesis of polymers and as building blocks for complex supramolecular assemblies.

Polymeric Architectures: The reactive sites on derivatives of this compound can be utilized in polymerization reactions. For example, related activated esters like 4-nitrophenyl methacrylate (B99206) have been copolymerized with monomers such as styrene (B11656) using free-radical polymerization to create polymers with specific thermal and physical properties. colab.ws The general principle involves the creation of monomers that can be linked together. For instance, a derivative of 4-formylbenzoic acid, 4,4′-(terephthaloyldioxy)dibenzoyl dichloride, has been used to synthesize segmented liquid-crystalline polyesters. bme.hu

Supramolecular Architectures: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π–π stacking) to construct large, well-ordered structures. The rigid, aromatic core and functional groups of this compound derivatives make them excellent candidates for building such architectures.

A notable example is the synthesis of highly anisotropic diimines from 4-formylphenyl-4-formylbenzoate. tandfonline.comresearchgate.net In this work, 4-formylphenyl-4-formylbenzoate was condensed with 4-n-alkoxybenzoyloxy-4'-aminobenzene to produce large, six-ring diimine molecules. These molecules were found to exhibit liquid-crystalline properties, self-assembling into smectic and nematic phases over broad temperature ranges. tandfonline.comresearchgate.net The formation of these ordered phases is a hallmark of supramolecular assembly. Similarly, various salts derived from 4-nitrophenylpiperazine and different benzoate anions form extensive supramolecular networks through a combination of N—H⋯O and O—H⋯O hydrogen bonds, leading to the formation of sheets or three-dimensional structures. iucr.orgresearchgate.net

Coordination Chemistry and Metal Complexes of 4-formylbenzoate Derivatives

The carboxylate group, which can be generated from the hydrolysis of the ester in this compound, is an excellent ligand for coordinating with metal ions. The resulting 4-formylbenzoate anion can act as a versatile ligand, leading to the formation of a variety of coordination complexes and polymers with interesting structural and functional properties.

Research has demonstrated the synthesis and characterization of several metal complexes involving the 4-formylbenzoate ligand. These include complexes with copper(II), zinc(II), and cadmium(II). acs.orgresearchgate.net

Copper(II) Complexes: Copper(II) complexes of 4-formylbenzoate have been synthesized and structurally characterized. In one instance, a one-dimensional coordination polymer, [Cu(L)₂(H₂O)₂]n (where L = 4-formylbenzoate), was formed where the ligand exhibits both bidentate chelating and bridging coordination modes. acs.org

Zinc(II) and Cadmium(II) Complexes: Mononuclear zinc(II) and both mononuclear and dinuclear cadmium(II) complexes with 4-formylbenzoate and an ancillary ligand (1,10-phenanthroline) have been reported. acs.orgresearchgate.net In the zinc complex, the 4-formylbenzoate ligands act as monodentate carboxylates. acs.org These complexes can be fluorescent and show potential for use in chemical sensing. researchgate.net

The coordination mode of the 4-formylbenzoate ligand can vary, including monodentate, bidentate chelating, and bridging, depending on the metal ion and the presence of other ligands. acs.org This versatility allows for the construction of diverse architectures, from simple mononuclear complexes to extended one-dimensional coordination polymers. These structures are often further stabilized by supramolecular interactions like hydrogen bonding and π–π stacking. acs.org

Table 3: Metal Complexes of 4-formylbenzoate | Metal Ion | Ancillary Ligand(s) | Complex Formula / Structure | Coordination Mode of 4-formylbenzoate | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Copper(II) | Water | [Cu(C₈H₅O₃)₂(H₂O)₂]n | Bidentate chelating and μ₂-bridging | acs.org | | Zinc(II) | 1,10-phenanthroline (B135089) | [Zn(C₈H₅O₃)₂(phen)] | Monodentate | acs.orgresearchgate.net | | Cadmium(II) | 1,10-phenanthroline | Assembly of mononuclear and dinuclear species | Not specified | acs.orgresearchgate.net | | Cobalt(II) | Pyrazine, Water | [Co(C₈H₅O₃)₂(C₄H₄N₂)(H₂O)₂]n | Monodentate | Not found in provided context |

Applications in Advanced Organic Synthesis and Materials Science

Reagent in Multi-step Organic Synthesis to Construct Complex Molecules

In the realm of advanced organic synthesis, the construction of complex molecules requires a toolbox of versatile and reliable reagents. 4-Nitrophenyl 4-formylbenzoate (B8722198) serves as such a reagent, primarily due to the distinct reactivity of its two functional groups. The 4-nitrophenyl ester portion of the molecule functions as an efficient acylating agent. nih.gov The 4-nitrophenoxy group is an excellent leaving group, facilitating the transfer of the 4-formylbenzoyl moiety to various nucleophiles, such as amines or alcohols, under mild conditions. researchgate.netnih.gov This acylation is a key step for introducing the formylbenzoyl unit into a larger molecular framework.

Once incorporated, the aldehyde (formyl) group provides a handle for a wide array of subsequent chemical transformations. These include, but are not limited to, Wittig reactions, reductive aminations, condensations, and the formation of imines or oximes. This dual functionality allows chemists to execute multi-step synthetic sequences where the ester is first used to link the molecule, and the aldehyde is then employed to build out further complexity. nih.gov For instance, a biomolecule could be acylated via an amino group, and the newly introduced aldehyde could then be used to attach a fluorescent tag or another bioactive component. The stability and reactivity of 4-nitrophenyl esters make them superior synthons for these types of multi-step procedures. nih.gov

Precursor for Functional Materials (e.g., liquid crystalline materials, fluorescent brighteners)

The rigid, rod-like structure inherent to the phenyl benzoate (B1203000) core of 4-Nitrophenyl 4-formylbenzoate suggests its potential as a building block, or mesogen, for functional materials, particularly liquid crystals. Molecules that exhibit liquid crystalline phases typically possess anisotropic geometries, and the extended aromatic system of this compound fits that profile. ossila.com Researchers can utilize this compound as a precursor, modifying the formyl and nitro groups to synthesize more complex molecules with tailored liquid crystalline properties for applications in displays and optical electronics. ossila.comrug.nl

Furthermore, the conjugated π-system of the molecule makes it a candidate for investigation as a precursor to fluorescent brighteners, also known as optical whitening agents. These substances function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a whitening effect. specialchem.com While common fluorescent brighteners are often based on stilbene (B7821643) or benzoxazole (B165842) structures, the synthesis of novel brighteners often involves the coupling of various aromatic building blocks. specialchem.comgoogle.com The aldehyde and activated ester functionalities of this compound provide reactive sites to build larger, more complex conjugated systems that could exhibit desirable fluorescent properties.

Analytical Reagent in Chemical Processes (e.g., detection of acylation reactions)

A significant application of 4-nitrophenyl esters is their use as colorimetric probes in analytical chemistry. semanticscholar.org When this compound undergoes a reaction where the ester bond is cleaved—such as hydrolysis or aminolysis—it releases 4-nitrophenol (B140041). researchgate.net In basic conditions, 4-nitrophenol deprotonates to form the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and exhibits strong absorbance at wavelengths around 400-413 nm. researchgate.netsemanticscholar.org

This spectroscopic handle allows for the real-time monitoring of reactions involving acylation. By measuring the increase in absorbance at the characteristic wavelength, chemists can quantify the progress of the reaction and determine its kinetics. semanticscholar.org This technique is widely used in biochemistry to study enzyme-catalyzed hydrolysis reactions. researchgate.netsemanticscholar.org Therefore, this compound can serve as a valuable analytical reagent to probe and quantify processes involving nucleophilic acyl substitution.

Table 1: Spectroscopic Properties for Analytical Use

| Analyte | Condition | Wavelength of Maximum Absorbance (λmax) | Appearance |

|---|---|---|---|

| 4-Nitrophenolate ion | Basic (pH > 7) | ~400 - 413 nm | Bright Yellow |

Role in Porphyrin and Related Macrocycle Chemistry

Porphyrins are a class of macrocyclic aromatic compounds with significant applications in catalysis, medicine, and materials science. mdpi.comresearchgate.net The synthesis of tetraphenylporphyrins (TPPs), a common type of synthetic porphyrin, typically involves the acid-catalyzed condensation of pyrrole (B145914) with a benzaldehyde (B42025) derivative. nih.gov

This compound is an ideal precursor for creating highly functionalized porphyrins. Its formyl group can react with pyrrole in a Lindsey synthesis to form a porphyrin core. The result is a macrocycle with four 4-(4-nitrophenoxycarbonyl)phenyl groups attached at the meso-positions (5, 10, 15, and 20). nih.gov These peripherally attached activated ester groups can then undergo further reactions. For example, they can be reacted with amines to attach other molecules or polymers, or they can be hydrolyzed to form tetra-carboxylic acid porphyrins. This synthetic strategy allows for the creation of complex, custom-designed porphyrin architectures for specific applications. nih.gov

Table 2: Summary of Applications

| Application Area | Role of this compound | Key Functional Group(s) |

|---|---|---|

| Multi-step Organic Synthesis | Bifunctional building block for acylation and subsequent modification | 4-Nitrophenyl ester (acylating agent), Formyl group (handle for further reactions) |

| Functional Materials | Precursor for liquid crystals and potential precursor for fluorescent materials | Phenyl benzoate core (rigidity), Formyl/Nitro groups (sites for modification) |

| Analytical Chemistry | Colorimetric reagent for monitoring acylation reactions | 4-Nitrophenyl ester (releases 4-nitrophenolate upon cleavage) |

| Macrocycle Chemistry | Aldehyde component for synthesizing functionalized tetraphenylporphyrins | Formyl group (reacts with pyrrole), Ester group (peripheral functionality) |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitrophenol |

| 4-Nitrophenolate |

| Pyrrole |

| Tetraphenylporphyrin |

| Stilbene |

| Benzoxazole |

Future Directions and Emerging Research Avenues

Advanced Computational Studies for Enhanced Property Prediction and Mechanistic Understanding

In the absence of experimental data, advanced computational studies will be instrumental in predicting the physicochemical properties and understanding the potential reactivity of 4-Nitrophenyl 4-formylbenzoate (B8722198). Density Functional Theory (DFT) calculations can be employed to determine its molecular geometry, electronic structure, and spectroscopic properties.

Table 1: Potential Computational Chemistry Approaches for 4-Nitrophenyl 4-formylbenzoate

| Computational Method | Predicted Properties and Insights |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (HOMO-LUMO gap), vibrational frequencies (IR and Raman spectra), NMR chemical shifts. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), prediction of excited state properties. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions in different solvent environments, prediction of bulk properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions, understanding substrate-enzyme interactions. |

These computational models can provide valuable insights into the molecule's stability, reactivity, and potential for interaction with other molecules or biological targets. For example, calculating the electrostatic potential surface can help identify regions susceptible to nucleophilic or electrophilic attack, guiding the design of future chemical transformations. Mechanistic studies of potential reactions, such as its hydrolysis or its participation in multi-component reactions, can also be elucidated through computational modeling, providing a theoretical framework for subsequent experimental validation.

Exploration of New Chemical Reactivity and Transformation Pathways

The dual functionality of this compound opens up a plethora of possibilities for exploring new chemical reactivity and transformation pathways. The aldehyde group can participate in a wide array of well-established reactions, including Wittig reactions, aldol (B89426) condensations, and the formation of imines and oximes. The nitrophenyl ester, on the other hand, is a well-known activated ester, susceptible to nucleophilic acyl substitution.

A key area of future research will be to investigate the interplay between these two functional groups. For instance, intramolecular reactions could be designed where a transformation at the aldehyde group triggers a subsequent reaction at the ester linkage, or vice versa. This could lead to the synthesis of novel heterocyclic compounds or complex molecular architectures.

The development of multi-component reactions involving this compound as a key building block is another promising avenue. Its ability to react at two distinct sites could enable the efficient construction of complex molecules in a single synthetic operation, aligning with the principles of green chemistry.

Integration into Complex Chemical Systems for Advanced Applications

The unique structural features of this compound suggest its potential for integration into more complex chemical systems for a variety of advanced applications. The nitrophenyl group is often utilized in the design of chromophores and fluorophores, suggesting that this compound could serve as a precursor for novel dyes or molecular probes.

In the field of materials science, the rigid aromatic structure of this compound could be exploited for the synthesis of novel liquid crystals or polymers with specific optical or electronic properties. The aldehyde functionality provides a convenient point for polymerization or for grafting onto surfaces to create functional materials.

Furthermore, the activated ester could be used for bioconjugation, allowing for the attachment of the formylbenzoate moiety to proteins, peptides, or other biomolecules. This could lead to the development of novel research tools for chemical biology or the creation of targeted drug delivery systems. The aldehyde group could then be used for subsequent "click" chemistry reactions to attach other functionalities.

Q & A

Basic: What are the established synthetic protocols for 4-nitrophenyl 4-formylbenzoate, and how is structural integrity validated?

Methodological Answer:

The synthesis typically involves coupling 4-formylbenzoic acid derivatives with 4-nitrophenol via esterification. For example, methyl 4-formylbenzoate can react with 4-nitrophenol in the presence of a coupling agent like thionyl chloride (SOCl₂) under reflux, followed by recrystallization . Key validation steps include:

- FT-IR spectroscopy to confirm ester C=O stretches (~1720 cm⁻¹) and nitro group vibrations (~1335 cm⁻¹).

- NMR analysis (¹H/¹³C) to verify aromatic proton environments and ester linkage formation (e.g., δ ~8.0 ppm for nitroaryl protons in DMSO-d₆) .

- Melting point determination to assess purity (e.g., sharp mp ~166–167°C for related derivatives) .

Advanced: How do crystallographic parameters of this compound derivatives inform their supramolecular interactions?

Methodological Answer:

Single-crystal X-ray diffraction reveals critical structural insights:

- Dihedral angles between aromatic rings (e.g., 4.96° in planar systems vs. 62.9° in twisted homologs) influence π-π stacking and reactivity .

- Intermolecular interactions , such as C–H∙∙∙O bonds, stabilize crystal packing and dictate solubility. For example, weak helical chains along the [010] axis are formed via C10–H∙∙∙O5 interactions .

- Nitro group orientations (e.g., dihedral angles ~37–40° relative to aryl rings) affect electronic properties and nucleophilic substitution kinetics .

Basic: What analytical techniques are optimal for quantifying this compound in enzymatic assays?

Methodological Answer:

- UV-Vis spectroscopy at λ = 405–410 nm tracks 4-nitrophenolate release in real-time (ε ≈ 18,500 M⁻¹cm⁻¹ at pH >10) .

- HPLC with UV detection (C18 column, acetonitrile/water gradient) resolves the compound from hydrolysis byproducts, with retention times calibrated against standards .

- TLC monitoring (silica gel, ethyl acetate/hexane) provides rapid qualitative assessment of reaction progress .

Advanced: How can contradictory kinetic data in enzyme inhibition studies using 4-nitrophenyl esters be resolved?

Methodological Answer:

Discrepancies often arise from:

- Substrate aggregation : Use detergents (e.g., Triton X-100) or sonication to ensure homogeneous dispersion in lipase/esterase assays .

- pH-dependent hydrolysis : Standardize buffer conditions (e.g., Tris-HCl pH 8.0 for alkaline phosphatase) to minimize non-enzymatic 4-nitrophenolate release .

- Enzyme specificity : Validate substrate selectivity via competitive inhibition assays (e.g., using p-nitrophenyl butyrate vs. palmitate) .

Basic: What storage conditions preserve this compound stability?

Methodological Answer:

- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis .

- Desiccants (e.g., silica gel) mitigate moisture-induced ester bond cleavage.

- Periodic HPLC purity checks are recommended for long-term stability assessment .

Advanced: How can computational modeling predict the reactivity of this compound in drug-conjugation strategies?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals to predict nucleophilic attack sites on the formyl or nitro groups .

- Molecular docking (AutoDock Vina) evaluates interactions with target enzymes (e.g., monoacylglycerol lipase) to optimize inhibitor design .

- MD simulations assess solvation effects and conformational flexibility in aqueous vs. lipid bilayer environments .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure to nitroaromatics.

- Waste disposal via alkaline hydrolysis (NaOH/EtOH) degrades the compound into less toxic 4-nitrophenol and benzoic acid derivatives .

- Monitor airborne particulates with NIOSH-approved respirators during solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.